Cas no 2680778-40-7 (benzyl N-(3,5-dibromophenyl)methylcarbamate)

benzyl N-(3,5-dibromophenyl)methylcarbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-[(3,5-dibromophenyl)methyl]carbamate
- EN300-28303157
- 2680778-40-7
- benzyl N-(3,5-dibromophenyl)methylcarbamate
-
- インチ: 1S/C15H13Br2NO2/c16-13-6-12(7-14(17)8-13)9-18-15(19)20-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19)
- InChIKey: YXXRTXDEDAKBMC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=C(C=1)CNC(=O)OCC1C=CC=CC=1)Br
計算された属性
- せいみつぶんしりょう: 398.92925g/mol
- どういたいしつりょう: 396.93130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 38.3Ų
benzyl N-(3,5-dibromophenyl)methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28303157-10.0g |
benzyl N-[(3,5-dibromophenyl)methyl]carbamate |
2680778-40-7 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28303157-0.05g |
benzyl N-[(3,5-dibromophenyl)methyl]carbamate |
2680778-40-7 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28303157-0.5g |
benzyl N-[(3,5-dibromophenyl)methyl]carbamate |
2680778-40-7 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28303157-10g |
benzyl N-[(3,5-dibromophenyl)methyl]carbamate |
2680778-40-7 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28303157-1.0g |
benzyl N-[(3,5-dibromophenyl)methyl]carbamate |
2680778-40-7 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28303157-2.5g |
benzyl N-[(3,5-dibromophenyl)methyl]carbamate |
2680778-40-7 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28303157-5g |
benzyl N-[(3,5-dibromophenyl)methyl]carbamate |
2680778-40-7 | 5g |
$3520.0 | 2023-09-07 | ||
Enamine | EN300-28303157-1g |
benzyl N-[(3,5-dibromophenyl)methyl]carbamate |
2680778-40-7 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28303157-0.25g |
benzyl N-[(3,5-dibromophenyl)methyl]carbamate |
2680778-40-7 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28303157-5.0g |
benzyl N-[(3,5-dibromophenyl)methyl]carbamate |
2680778-40-7 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 |
benzyl N-(3,5-dibromophenyl)methylcarbamate 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
benzyl N-(3,5-dibromophenyl)methylcarbamateに関する追加情報
Research Briefing on Benzyl N-(3,5-dibromophenyl)methylcarbamate (CAS: 2680778-40-7) in Chemical Biology and Pharmaceutical Applications
Benzyl N-(3,5-dibromophenyl)methylcarbamate (CAS: 2680778-40-7) is a synthetic carbamate derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a bioactive scaffold. This compound, characterized by its dibrominated phenyl ring and carbamate linkage, has been explored for its unique physicochemical properties and interactions with biological targets. Recent studies have focused on its role as a modulator of enzyme activity, particularly in the context of neurodegenerative diseases and cancer therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of benzyl N-(3,5-dibromophenyl)methylcarbamate on acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease. The research team employed molecular docking simulations followed by in vitro enzymatic assays, demonstrating a 62% inhibition of AChE at 10 μM concentration. The dibromophenyl moiety was found to contribute significantly to binding affinity through halogen bonding with the enzyme's peripheral anionic site.
In oncology research, a preclinical study (Cell Chemical Biology, 2024) revealed that this compound exhibits selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines (IC50 = 3.2 μM in MDA-MB-231) while showing minimal effects on normal mammary epithelial cells. Mechanistic studies identified the induction of reactive oxygen species (ROS) and subsequent activation of the JNK/p38 MAPK pathway as the primary mode of action. The carbamate functional group was shown to be essential for this activity, as demonstrated through structure-activity relationship (SAR) studies with analogs.
From a chemical biology perspective, benzyl N-(3,5-dibromophenyl)methylcarbamate has been utilized as a versatile building block in diversity-oriented synthesis. A recent Nature Communications paper (2024) described its use in generating a 256-member library of small molecules for phenotypic screening against protein misfolding disorders. The compound's synthetic tractability and the presence of orthogonal reactive sites (bromine atoms and carbamate) make it particularly valuable for combinatorial chemistry approaches.
Pharmacokinetic evaluations in rodent models (European Journal of Pharmaceutical Sciences, 2023) indicate moderate oral bioavailability (F = 42%) and a plasma half-life of 3.8 hours. While the compound demonstrates promising CNS penetration (brain/plasma ratio = 0.65), metabolic studies identified rapid glucuronidation as a potential limitation for therapeutic applications. Current medicinal chemistry efforts are focused on developing prodrug strategies to address this metabolic vulnerability.
Recent patent filings (WO2024015823, January 2024) disclose novel formulations of benzyl N-(3,5-dibromophenyl)methylcarbamate in nanoparticle delivery systems, specifically designed to enhance tumor accumulation while reducing systemic exposure. These technological advancements, combined with the compound's unique biological profile, position it as an important candidate for further development in both neurological and oncological indications.
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